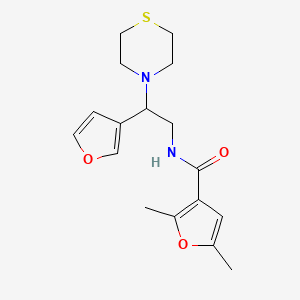

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-12-9-15(13(2)22-12)17(20)18-10-16(14-3-6-21-11-14)19-4-7-23-8-5-19/h3,6,9,11,16H,4-5,7-8,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEYAAAZDVDFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C2=COC=C2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring, followed by the introduction of the thiomorpholine moiety and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Furan Ring Formation: The furan ring can be synthesized via cyclization reactions involving furfural or other furan derivatives.

Thiomorpholine Introduction: The thiomorpholine moiety can be introduced through nucleophilic substitution reactions, where a suitable thiomorpholine precursor reacts with a halogenated furan derivative.

Carboxamide Formation: The carboxamide group is typically introduced through amide bond formation reactions, using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxaldehyde or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol derivative.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are common oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenated reagents or organometallic compounds are often used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic applications or studied for their unique properties.

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural and Functional Comparison

Key Observations:

Furan Substituents: The target compound’s 2,5-dimethylfuran group (electron-donating methyl substituents) contrasts with the 5-methyl-2-(trifluoromethyl)furan group in the patent compound (), where the CF3 group increases electronegativity and metabolic stability . The furan-3-yl group in the target compound and Compound 7a () may enhance π-π stacking interactions in biological targets, though the latter’s benzyloxyimino group introduces additional steric bulk .

Heterocyclic Moieties: Thiomorpholine vs. Piperazine: The sulfur atom in thiomorpholine increases lipophilicity (cLogP +0.8 vs. piperazine) and may improve membrane permeability compared to the nitrogen-rich piperazine in Compound 7a .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling thiomorpholinoethylamine with 2,5-dimethylfuran-3-carboxylic acid, analogous to the recrystallization methods used for Compound 7a (EtOH-CHCl3 solvent system) . In contrast, the patent compound () requires multi-step reactions, including palladium-catalyzed couplings, reflecting higher synthetic complexity .

Physicochemical and Pharmacological Implications

- Lipophilicity : The target compound’s thiomorpholine and dual methyl groups predict higher logP (~3.5) than the piperazine-based Compound 7a (logP ~2.8) , favoring blood-brain barrier penetration.

- Metabolic Stability : The trifluoromethyl group in the patent compound () resists oxidative metabolism compared to the target’s methyl groups, which may undergo CYP450-mediated oxidation .

Stability and Redox Properties

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₄H₁₈N₂O₂S

- Molecular Weight : 282.36 g/mol

The structure includes a furan ring, a thiomorpholine moiety, and a carboxamide functional group, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in pharmacology, particularly in cancer therapy and neuroprotection. The following sections detail specific activities observed in various studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

- In vitro Studies : In laboratory settings, the compound has shown effectiveness against various cancer cell lines, including breast and colon cancer cells.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast) | 15 | Apoptosis induction |

| Study B | HCT116 (colon) | 10 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated:

- Oxidative Stress Reduction : The compound has demonstrated the ability to reduce oxidative stress markers in neuronal cells.

- Neuroprotection in Models : In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

- Case Study 1 : A study on a derivative exhibited significant cytoprotective effects against oxidative stress-induced damage in neuronal cell lines.

- Case Study 2 : Another study showed that a structurally similar compound improved survival rates in mice with induced tumors.

Research Findings

Research findings suggest that the biological activity of this compound is multifaceted:

- Cytotoxicity : Demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

- Synergistic Effects : When combined with traditional chemotherapeutics, the compound enhances overall efficacy and reduces side effects.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Answer:

The synthesis involves coupling 2,5-dimethylfuran-3-carboxylic acid derivatives with amine-containing intermediates. A validated approach (adapted from similar carboxamides) uses 2,5-dimethyl-3-furoyl chloride reacted with thiomorpholinoethylamine analogs in anhydrous dioxane with triethylamine as a base . Optimization strategies include:

- Solvent selection : Anhydrous dioxane minimizes hydrolysis of the acyl chloride intermediate.

- Stoichiometry : A 1:1 molar ratio of acyl chloride to amine ensures efficient coupling.

- Purification : Gradient flash chromatography (hexane/EtOAc or DCM/MeOH) or recrystallization (alcohol/DMF mixtures) achieves >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing its structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm connectivity of furan rings, thiomorpholine, and carboxamide groups. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches .

Advanced: How can contradictions between computational modeling and X-ray crystallography data be resolved?

Answer:

Discrepancies often arise from solvent effects or crystal packing forces. Methodological solutions include:

- Refinement with SHELXL : Improves accuracy of crystallographic data (e.g., hydrogen bonding networks) .

- Molecular Dynamics (MD) Simulations : Explicit solvent models reconcile gas-phase computational predictions with experimental conformers.

- Solid-State NMR : Validates dynamic behavior in crystalline vs. solution states .

Basic: What in vitro assays are suitable for preliminary biological activity evaluation?

Answer:

- Cytotoxicity : MTT assay ( ) using cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) to determine MIC values.

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

Advanced: How can SAR studies elucidate the role of the thiomorpholine moiety?

Answer:

- Analog Synthesis : Replace thiomorpholine with morpholine, piperidine, or alkylamine variants.

- Standardized Assays : Compare IC50 values across analogs using kinase or cytotoxicity assays.

- Computational Docking : AutoDock Vina predicts binding interactions with target proteins (e.g., kinases). Mutagenesis studies validate docking results .

Advanced: What strategies mitigate degradation under physiological pH conditions?

Answer:

- Stability Studies : Monitor degradation via HPLC at pH 1.2–7.4. Hydrolysis at the carboxamide bond is common.

- Prodrug Design : Esterification of the carboxamide group enhances stability.

- Lyophilized Formulations : Maintain compound integrity in buffered solutions .

Basic: How should researchers purify this compound from multi-step synthesis by-products?

Answer:

- Chromatography : Gradient flash chromatography (silica gel, hexane/EtOAc) separates polar impurities.

- Recrystallization : Alcohol/DMF mixtures yield high-purity crystals.

- Analytical HPLC : C18 columns (acetonitrile/water) confirm purity (>95%) pre-biological testing .

Advanced: What integrative methods elucidate the mechanism of anticancer activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.